6-[(Z)-1-(4-ETHOXY-3-METHOXYPHENYL)METHYLIDENE]-3-PHENYL[1,3]THIAZOLO[2,3-C][1,2,4]TRIAZOL-5-ONE
Overview
Description
6-[(Z)-1-(4-ETHOXY-3-METHOXYPHENYL)METHYLIDENE]-3-PHENYL[1,3]THIAZOLO[2,3-C][1,2,4]TRIAZOL-5-ONE is a complex organic compound that belongs to the class of thiazole derivatives. Thiazole derivatives are known for their wide range of biological activities and are often used in medicinal chemistry for the development of new therapeutic agents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-[(Z)-1-(4-ETHOXY-3-METHOXYPHENYL)METHYLIDENE]-3-PHENYL[1,3]THIAZOLO[2,3-C][1,2,4]TRIAZOL-5-ONE typically involves the condensation of 4-ethoxy-3-methoxybenzaldehyde with 3-phenyl-1,3-thiazol-2-amine under acidic or basic conditions. The reaction is usually carried out in the presence of a catalyst such as p-toluenesulfonic acid or sodium hydroxide. The reaction mixture is then heated to reflux for several hours to ensure complete condensation.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
6-[(Z)-1-(4-ETHOXY-3-METHOXYPHENYL)METHYLIDENE]-3-PHENYL[1,3]THIAZOLO[2,3-C][1,2,4]TRIAZOL-5-ONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ethoxy or methoxy groups can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium ethoxide in ethanol.
Major Products
Oxidation: Formation of corresponding carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted thiazole derivatives.
Scientific Research Applications
6-[(Z)-1-(4-ETHOXY-3-METHOXYPHENYL)METHYLIDENE]-3-PHENYL[1,3]THIAZOLO[2,3-C][1,2,4]TRIAZOL-5-ONE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use as a therapeutic agent in the treatment of various diseases.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 6-[(Z)-1-(4-ETHOXY-3-METHOXYPHENYL)METHYLIDENE]-3-PHENYL[1,3]THIAZOLO[2,3-C][1,2,4]TRIAZOL-5-ONE involves its interaction with specific molecular targets in the body. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the growth of cancer cells by interfering with their metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
- 3-(4-methoxybenzylidene)-2-phenyl-1,3-thiazolidin-4-one
- 5-(4-ethoxy-3-methoxyphenyl)-2-phenyl-1,3-thiazole
- 4-(4-ethoxy-3-methoxyphenyl)-3-phenyl-1,2,4-triazole
Uniqueness
6-[(Z)-1-(4-ETHOXY-3-METHOXYPHENYL)METHYLIDENE]-3-PHENYL[1,3]THIAZOLO[2,3-C][1,2,4]TRIAZOL-5-ONE is unique due to its specific structural features, which confer distinct biological activities and chemical reactivity. Its combination of thiazole and triazole rings, along with the ethoxy and methoxy substituents, makes it a valuable compound for research and development in various fields.
Properties
IUPAC Name |
(6Z)-6-[(4-ethoxy-3-methoxyphenyl)methylidene]-3-phenyl-[1,3]thiazolo[2,3-c][1,2,4]triazol-5-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N3O3S/c1-3-26-15-10-9-13(11-16(15)25-2)12-17-19(24)23-18(21-22-20(23)27-17)14-7-5-4-6-8-14/h4-12H,3H2,1-2H3/b17-12- | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SFIFGKWMQIACAR-ATVHPVEESA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C=C2C(=O)N3C(=NN=C3S2)C4=CC=CC=C4)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=C(C=C(C=C1)/C=C\2/C(=O)N3C(=NN=C3S2)C4=CC=CC=C4)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N3O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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